molecular formula C15H14ClN3OS B2775006 N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide CAS No. 72293-65-3

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide

Cat. No.: B2775006
CAS No.: 72293-65-3
M. Wt: 319.81
InChI Key: FIRNVVDFFZQLAX-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is a chemical compound with the molecular formula C15H14ClN3OS and a molecular weight of 319.81 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-phenylacetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)17-15(21)19-18-14(20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRNVVDFFZQLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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